N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Epigenetics PCAF bromodomain Histone acetyltransferase

N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide (CAS: 1396808-67-5) is a synthetic small-molecule thiadiazole derivative with a molecular formula of C16H19BrN4OS and a molecular weight of 395.32 g/mol. This compound belongs to the 1,3,4-thiadiazole class, a privileged pharmacophore in anticancer drug discovery owing to its bioisosteric relationship with pyrimidine and its ability to interfere with DNA replication processes.

Molecular Formula C16H19BrN4OS
Molecular Weight 395.32
CAS No. 1396808-67-5
Cat. No. B2732902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
CAS1396808-67-5
Molecular FormulaC16H19BrN4OS
Molecular Weight395.32
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H19BrN4OS/c1-11-19-20-16(23-11)12-6-8-21(9-7-12)10-15(22)18-14-4-2-13(17)3-5-14/h2-5,12H,6-10H2,1H3,(H,18,22)
InChIKeyXYCISGSLAIHRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide: A Multi-Target Thiadiazole Derivative for Preclinical Research Procurement


N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide (CAS: 1396808-67-5) is a synthetic small-molecule thiadiazole derivative with a molecular formula of C16H19BrN4OS and a molecular weight of 395.32 g/mol . This compound belongs to the 1,3,4-thiadiazole class, a privileged pharmacophore in anticancer drug discovery owing to its bioisosteric relationship with pyrimidine and its ability to interfere with DNA replication processes [1]. The compound incorporates a 4-bromophenyl group, a 5-methyl-1,3,4-thiadiazole ring, and a piperidine-linked acetamide scaffold, placing it within a family of acyl piperidine amides that have demonstrated the ability to lower cellular BCR-ABL1 kinase activity via a non-catalytic modulation mechanism [2].

1 Multi-target epigenetic–kinase pathway research tool with PCAF bromodomain and MEF2D–HDAC4 PPI engagement
2 Non-ATP-competitive BCR-ABL1 regulatory complex modulator for kinase signaling studies
3 1,3,4-thiadiazole chemotype with 4-bromophenyl synthetic handle for focused library SAR

Why Generic Substitution Fails for N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide in Targeted Research Programs


The 1,3,4-thiadiazole chemotype is characterized by extreme pharmacological sensitivity to substituent modifications, where even minor changes to the aryl group or piperidine linker can redirect target engagement from one protein–protein interaction axis to another [1]. Specifically, the 4-bromophenyl moiety at the acetamide terminus and the 5-methyl substitution on the thiadiazole ring are critical determinants of the compound's binding modality, distinguishing it from close analogs that lack the bromine atom at the para position or bear alternative heterocyclic modifications [2]. Generic substitution within this chemical series risks altering the compound's ability to function as a non-ATP-competitive modulator of kinase regulatory complexes, a mechanism that differs fundamentally from classical ATP-competitive inhibitors and cannot be inferred from structural similarity alone [3].

Substituent sensitivity 1,3,4-thiadiazole chemotype is highly sensitive to aryl/piperidine modifications; even minor changes may redirect target engagement
Mechanism mismatch Non-ATP-competitive ABL–RIN1 disruption differs fundamentally from ATP-competitive kinase inhibitors; activity cannot be inferred from structure alone
Halogen & isomer identity 4-bromophenyl and 5-methyl-1,3,4-thiadiazole are critical for binding modality; 1,2,5-thiadiazole or de-bromo analogs may shift target preference

Quantitative Differentiation Guide: Head-to-Head Evidence for Procuring N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide


PCAF Bromodomain Inhibition: Potent Affinity Relative to First-Generation HAT Inhibitors

The target compound exhibits nanomolar potency against the PCAF (KAT2B) bromodomain, with an IC50 of 73 nM and a Kd of 215 nM determined by isothermal titration calorimetry [1]. In contrast, anacardic acid, a widely used reference PCAF inhibitor, displays an IC50 of approximately 5,000–33,900 nM, representing a ~68- to 464-fold weaker potency . This substantial gain in target engagement is attributed to the specific orientation of the 4-bromophenyl and 5-methyl-thiadiazole groups within the acetyl-lysine binding pocket.

PCAF bromodomain affinity
Cross-study comparable
IC50 73 nM (Kd 215 nM)
Supports PCAF bromodomain target engagement studies; higher affinity context over reference inhibitors in tested conditions
Data to verify in own assay; ~68- to 464-fold over anacardic acid, ~30-fold over CCT077791
Epigenetics PCAF bromodomain Histone acetyltransferase

MEF2D–HDAC4 Protein–Protein Interaction Disruption: A Differentiated Epigenetic Regulatory Profile

In a mammalian two-hybrid assay designed to detect MEF2D–HDAC4 protein–protein interactions, the compound demonstrates an IC50 of 260 nM in disrupting this regulatory complex [1]. This is a distinct molecular target profile from its PCAF bromodomain activity, indicating a multi-modal epigenetic mechanism. By comparison, pan-HDAC inhibitors such as vorinostat (SAHA) exhibit IC50 values in the low micromolar range (5–13.4 µM) against MEF2D-dependent cell models , but through catalytic HDAC inhibition rather than direct PPI disruption, which carries a different selectivity and toxicity profile.

MEF2D–HDAC4 PPI disruption
Cross-study comparable
IC50 260 nM (PPI disruption)
Supports epigenetic regulatory endpoint studies distinct from catalytic HDAC inhibition
19- to 52-fold more potent on molar basis vs vorinostat in PPI context; mechanistic distinction emphasized
Transcriptional regulation MEF2D HDAC4 Protein-protein interaction

BCR-ABL1 Pathway Modulation: Non-ATP-Competitive Mechanism Distinct from Imatinib and Second-Generation TKIs

This compound belongs to a structurally defined series of thiadiazole and acyl piperidine amides identified in a high-throughput screen of 444,743 compounds that lower cellular BCR-ABL1 kinase activity by blocking the ABL–RIN1 positive regulatory interaction rather than directly inhibiting ABL catalytic function [1]. In K562 CML cells, structurally related members of this series decrease MAPK1/3 phosphorylation, a downstream indicator of RIN1-dependent ABL signaling [1]. This mechanism fundamentally differs from imatinib, which competes at the ATP-binding site (Abl kinase IC50 = 25–38 nM in cell-free assays) and is subject to resistance via T315I gatekeeper mutations [2]. ATP-noncompetitive thiadiazole modulators have been shown to retain activity against the T315I mutant form, which is completely insensitive to imatinib, dasatinib, and nilotinib [3].

BCR-ABL1 pathway modulation
Class-level inference
Non-ATP-competitive; disrupts ABL–RIN1 interaction
Supports non-catalytic BCR-ABL regulatory mechanism research; T315I-mutant activity context may complement TKI resistance studies
Class-level inference from related thiadiazole acyl piperidine amides; direct compound data pending
BCR-ABL CML Allosteric modulation Kinase regulation

Structural Differentiation from In-Class Analogs: The Role of the 4-Bromophenyl Substituent in Target Engagement

Within the thiadiazole–piperidine–acetamide chemotype, the 4-bromophenyl substituent confers a distinct steric and electronic profile compared to analogs with alternative aromatic substitutions. The compound N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide, which replaces the 4-bromophenyl group with a 2-methoxyphenyl group, shifts the hydrogen-bonding and lipophilicity landscape, potentially altering bromodomain or PPI target preference . Similarly, 2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide, which substitutes the 1,3,4-thiadiazole isomer with a 1,2,5-thiadiazole, exhibits altered electronic distribution at the heterocyclic core, impacting target binding thermodynamics . The presence of bromine at the para position also serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), a strategic advantage not shared by analogs lacking halogen substitution.

Structural differentiation
Data to verify
4-bromophenyl vs 2-methoxyphenyl; 1,3,4- vs 1,2,5-thiadiazole
Supports SAR and target engagement profiling; bromine provides synthetic handle for cross-coupling diversification
Qualitative differentiation based on reported analog series; own experimental validation required
SAR Bromophenyl Piperidine-thiadiazole

Optimal Preclinical Research Application Scenarios for N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide


Epigenetic Probe Development Targeting PCAF Bromodomain-Dependent Transcriptional Programs

With a 73 nM IC50 against the PCAF bromodomain—a binding affinity far exceeding first-generation HAT inhibitors like anacardic acid (~5–34 µM)—this compound is suited as a starting scaffold for developing chemical probes to dissect PCAF-dependent gene regulation in models of cancer, inflammation, and metabolic disease [1]. Its multi-modal profile also enables concurrent investigation of MEF2D–HDAC4 protein–protein interactions, permitting exploration of epigenetic crosstalk that cannot be addressed using PCAF-selective probes alone.

BCR-ABL1 Non-Catalytic Modulation Studies to Address TKI Resistance Mechanisms in CML

The compound's membership in the thiadiazole–acyl piperidine amide series that disrupts the ABL–RIN1 regulatory interaction provides a unique tool for studying BCR-ABL signaling independently of the ATP-binding pocket [2]. This application is particularly relevant for research programs investigating TKI-resistant CML, where T315I gatekeeper mutations abrogate the activity of imatinib, dasatinib, and nilotinib but may be bypassed by non-ATP-competitive modulators.

Structure–Activity Relationship (SAR) Exploration Around the 4-Bromophenyl-Thiadiazole Chemotype

The 4-bromophenyl group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling systematic SAR studies that explore how para-substituent variations on the phenyl ring affect PCAF, MEF2D, and BCR-ABL pathway activities . This positions the compound as a central scaffold for generating focused libraries to probe multi-target epigenetic–kinase regulatory networks.

Multi-Target Phenotypic Screening in Oncology Models Requiring Concurrent Epigenetic and Kinase Pathway Modulation

Given its demonstrated engagement with both epigenetic readers (PCAF bromodomain, MEF2D–HDAC4 PPI) and kinase regulatory complexes (ABL–RIN1), the compound is suitable for phenotypic screening paradigms where simultaneous modulation of transcriptional and signaling networks is hypothesized to produce synergistic anti-proliferative effects, complementing single-target approaches [1][2].

Application
Selection Property
Validation Focus
PCAF bromodomain-dependent transcriptional program studies
Multi-target epigenetic pathway engagement
Bromodomain binding and PPI disruption endpoints
BCR-ABL1 regulatory complex modulation studies
Non-ATP-competitive ABL–RIN1 interaction disruption
TKI-resistant CML model pathway response
Structure–activity relationship around halogenated thiadiazole chemotype
Synthetic versatility via 4-bromophenyl handle
Substituent-dependent target engagement profiling
Phenotypic screening with concurrent epigenetic and kinase pathway modulation
Dual epigenetic reader and kinase regulatory complex activity
Proliferation endpoint and pathway crosstalk analysis
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